3,4-Dimethyl-1-phenylheptane-1,5-dione
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Overview
Description
3,4-Dimethyl-1-phenylheptane-1,5-dione is an organic compound with the molecular formula C15H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenylheptane-1,5-dione can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-butanone with 3-pentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-phenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Dimethyl-1-phenylheptane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound’s structure and reactivity make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-phenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: This compound has a similar structure but differs in the position and number of methyl groups and ketone functionalities.
1,5-Heptanedione,3,4-dimethyl-1-phenyl: Another closely related compound with slight variations in the carbon chain and functional groups.
Uniqueness
3,4-Dimethyl-1-phenylheptane-1,5-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which confer distinct chemical and physical properties
Properties
CAS No. |
112037-77-1 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,4-dimethyl-1-phenylheptane-1,5-dione |
InChI |
InChI=1S/C15H20O2/c1-4-14(16)12(3)11(2)10-15(17)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3 |
InChI Key |
VZQWKPGDKFJCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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